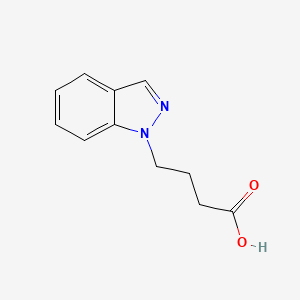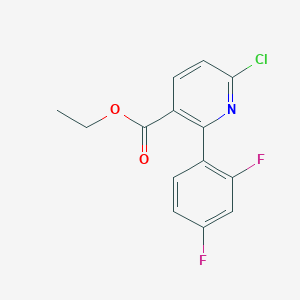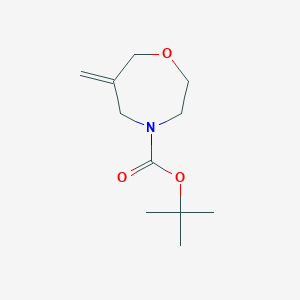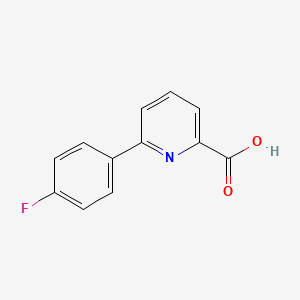
4,6-Dichlorisoindolin-1-on
Übersicht
Beschreibung
4,6-Dichloroisoindolin-1-one is a chemical compound with the molecular formula C8H5Cl2NO It is a derivative of isoindolinone, characterized by the presence of two chlorine atoms at the 4 and 6 positions on the benzene ring
Wissenschaftliche Forschungsanwendungen
4,6-Dichloroisoindolin-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
The primary target of 4,6-Dichloroisoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and is a promising target in the discovery of anti-cancer drugs .
Mode of Action
4,6-Dichloroisoindolin-1-one interacts with CDK7 through conventional hydrogen bonding interactions with active amino acid residues of CDK7 . This interaction results in high binding affinity, which is crucial for the compound’s inhibitory action .
Biochemical Pathways
The inhibition of CDK7 by 4,6-Dichloroisoindolin-1-one affects the cell cycle regulation pathway . This disruption can lead to the halt of cell proliferation, which is a desirable effect in the treatment of cancer .
Pharmacokinetics
The compound has been shown to exhibithigh values of global softness and low values of global hardness and chemical potential . These properties suggest that the compound is a chemically reactive soft molecule, which could influence its bioavailability .
Result of Action
The inhibition of CDK7 by 4,6-Dichloroisoindolin-1-one leads to a disruption in cell cycle regulation, resulting in the halt of cell proliferation . This makes the compound a potential candidate for anti-cancer action .
Biochemische Analyse
Biochemical Properties
4,6-Dichloroisoindolin-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of Cyclin-dependent kinase 7 (CDK7), which is crucial in regulating the cell cycle . The interaction between 4,6-Dichloroisoindolin-1-one and CDK7 involves binding to the active site of the enzyme, thereby inhibiting its activity and affecting cell cycle progression.
Cellular Effects
The effects of 4,6-Dichloroisoindolin-1-one on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of CDK7 by 4,6-Dichloroisoindolin-1-one can lead to altered cell cycle dynamics, affecting cell proliferation and survival . Additionally, it may impact gene expression by modulating transcriptional activity, thereby influencing various cellular functions.
Molecular Mechanism
At the molecular level, 4,6-Dichloroisoindolin-1-one exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of CDK7, leading to enzyme inhibition. This inhibition disrupts the phosphorylation of target proteins involved in cell cycle regulation, ultimately affecting cell proliferation . Furthermore, 4,6-Dichloroisoindolin-1-one may influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,6-Dichloroisoindolin-1-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4,6-Dichloroisoindolin-1-one remains stable under specific storage conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in in vitro or in vivo studies may result in cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of 4,6-Dichloroisoindolin-1-one vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by inhibiting CDK7 and modulating cell cycle progression. At higher doses, it may cause toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, indicating that the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
4,6-Dichloroisoindolin-1-one is involved in specific metabolic pathways within cells. It interacts with enzymes and cofactors that facilitate its metabolism and clearance. The compound may affect metabolic flux and metabolite levels by modulating enzyme activity and altering metabolic pathways . Understanding these interactions is crucial for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 4,6-Dichloroisoindolin-1-one within cells and tissues are essential for its biological activity. The compound may interact with transporters and binding proteins that facilitate its uptake and localization. Additionally, its distribution within different cellular compartments can influence its efficacy and function . Studies have shown that 4,6-Dichloroisoindolin-1-one can accumulate in specific tissues, affecting its overall bioavailability.
Subcellular Localization
The subcellular localization of 4,6-Dichloroisoindolin-1-one plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the nucleus, cytoplasm, or other cellular structures can influence its interactions with biomolecules and its overall biological effects . Understanding the subcellular distribution of 4,6-Dichloroisoindolin-1-one is essential for elucidating its mechanism of action.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloroisoindolin-1-one typically involves the chlorination of isoindolinone derivatives. One common method includes the reaction of isoindolinone with chlorine gas in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: Industrial production of 4,6-Dichloroisoindolin-1-one may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4,6-Dichloroisoindolin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding isoindolinone derivatives with different functional groups.
Reduction Reactions: Reduction of 4,6-Dichloroisoindolin-1-one can lead to the formation of isoindoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Formation of substituted isoindolinone derivatives.
Oxidation Reactions: Formation of isoindolinone derivatives with additional oxygen-containing functional groups.
Reduction Reactions: Formation of isoindoline derivatives.
Vergleich Mit ähnlichen Verbindungen
4-Chloroisoindolin-1-one: Lacks the second chlorine atom, leading to different reactivity and properties.
6-Chloroisoindolin-1-one: Similar structure but with only one chlorine atom, affecting its chemical behavior.
Isoindolin-1-one: The parent compound without any chlorine substitution.
Uniqueness: 4,6-Dichloroisoindolin-1-one is unique due to the presence of two chlorine atoms, which significantly influence its chemical reactivity and potential applications. The dual chlorination enhances its electrophilic nature, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Eigenschaften
IUPAC Name |
4,6-dichloro-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO/c9-4-1-5-6(7(10)2-4)3-11-8(5)12/h1-2H,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNMVGPIDSWXTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2Cl)Cl)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00611115 | |
| Record name | 4,6-Dichloro-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00611115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74572-30-8 | |
| Record name | 4,6-Dichloro-2,3-dihydro-1H-isoindol-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74572-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dichloro-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00611115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[4-(1,3-Thiazol-2-yl)phenyl]methylamine](/img/structure/B1321221.png)






![4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1321240.png)

![2-Bromo-5-chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridine](/img/structure/B1321247.png)

